molecular formula C7H9N3O5 B10905699 ethyl 1-(hydroxymethyl)-4-nitro-1H-pyrazole-3-carboxylate

ethyl 1-(hydroxymethyl)-4-nitro-1H-pyrazole-3-carboxylate

Cat. No.: B10905699
M. Wt: 215.16 g/mol
InChI Key: JCVVIQGCBHNZQF-UHFFFAOYSA-N
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Description

Ethyl 1-(hydroxymethyl)-4-nitro-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a hydroxymethyl group, and a nitro group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(hydroxymethyl)-4-nitro-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl 4-nitro-1H-pyrazole-3-carboxylate with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate hydroxymethyl derivative, which is then esterified to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(hydroxymethyl)-4-nitro-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.

Major Products Formed

    Oxidation: Formation of ethyl 1-(carboxymethyl)-4-nitro-1H-pyrazole-3-carboxylate.

    Reduction: Formation of ethyl 1-(hydroxymethyl)-4-amino-1H-pyrazole-3-carboxylate.

    Substitution: Formation of 1-(hydroxymethyl)-4-nitro-1H-pyrazole-3-carboxylic acid.

Scientific Research Applications

Ethyl 1-(hydroxymethyl)-4-nitro-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 1-(hydroxymethyl)-4-nitro-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

Ethyl 1-(hydroxymethyl)-4-nitro-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives such as:

    Ethyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    Ethyl 4-nitro-1H-pyrazole-3-carboxylate: Lacks the hydroxymethyl group, which may affect its solubility and interaction with biological targets.

    1-(Hydroxymethyl)-4-nitro-1H-pyrazole-3-carboxylic acid: Lacks the ethyl ester group, which may influence its chemical stability and reactivity.

The presence of both the hydroxymethyl and nitro groups in this compound makes it unique and potentially more versatile in its applications.

Properties

Molecular Formula

C7H9N3O5

Molecular Weight

215.16 g/mol

IUPAC Name

ethyl 1-(hydroxymethyl)-4-nitropyrazole-3-carboxylate

InChI

InChI=1S/C7H9N3O5/c1-2-15-7(12)6-5(10(13)14)3-9(4-11)8-6/h3,11H,2,4H2,1H3

InChI Key

JCVVIQGCBHNZQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1[N+](=O)[O-])CO

Origin of Product

United States

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